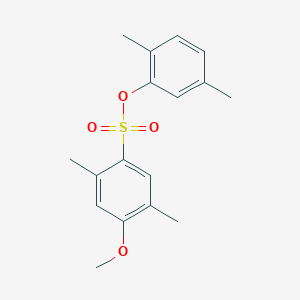
1-(3-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. This compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with various medical conditions. The chemical structure of Celecoxib is unique, and it has been extensively studied for its therapeutic potential in various diseases.
Mécanisme D'action
Celecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain associated with various medical conditions.
Biochemical and Physiological Effects:
Celecoxib has been shown to have various biochemical and physiological effects, including reducing inflammation and pain, inhibiting platelet aggregation, and reducing oxidative stress. Celecoxib has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib has several advantages for lab experiments, including its availability, stability, and ease of use. Celecoxib is also relatively inexpensive compared to other drugs used in lab experiments. However, Celecoxib has limitations, including its potential toxicity and the need for careful optimization of reaction conditions to obtain high yields.
Orientations Futures
There are several future directions for research on Celecoxib. One potential direction is to study the potential of Celecoxib in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the potential of Celecoxib for the treatment of other medical conditions, including autoimmune diseases and chronic pain. Additionally, future research could focus on the optimization of Celecoxib synthesis methods to improve yields and reduce toxicity.
Applications De Recherche Scientifique
Celecoxib has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation and oxidative stress in Alzheimer's disease. Celecoxib has been studied for its potential to reduce the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing inflammation.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12(14-7-3-2-4-8-14)17-20(18,19)11-13-6-5-9-15(16)10-13/h2-10,12,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNTUTPPNRTQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773934.png)

![5-{[4-(4-butylphenyl)-3-cyano-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4773955.png)

![N-{2-[4-allyl-5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4773986.png)

![1,1,9b-trimethyl-1,5,6,9b-tetrahydro[1,3]oxazolo[3,4-a]thieno[3,2-c]pyridin-3-one](/img/structure/B4773995.png)
![N-(4-fluoro-2-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4774002.png)



![N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4774025.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4774035.png)
![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)